molecular formula C21H21F2N3O4S B15504447 [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B15504447
M. Wt: 449.5 g/mol
InChI Key: DFWVLCJRFGIRAK-MRNPHLECSA-N
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Description

This compound is a sulfonate ester derivative featuring a stereochemically defined oxolane (tetrahydrofuran) core substituted with a 2,4-difluorophenyl group, a 1,2,4-triazole moiety, and a 4-methylbenzenesulfonate (tosyl) ester group. Its IUPAC name reflects the (5R) configuration at the oxolane ring, critical for its biological activity and synthetic utility. The compound serves as a key intermediate in synthesizing advanced triazole antifungals, such as PC945, by enabling functionalization of the oxolane scaffold . The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions to introduce pharmacophores like piperazine or benzamide moieties in downstream derivatives .

Properties

Molecular Formula

C21H21F2N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16?,21-/m0/s1

InChI Key

DFWVLCJRFGIRAK-MRNPHLECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound’s structure is compared to three classes of related molecules:

  • PC945 : A triazole antifungal optimized for inhaled delivery. While the target compound is an intermediate, PC945 incorporates additional structural complexity, including a benzamide-piperazine linker and extended aromatic systems, enhancing lung retention and minimizing systemic exposure .
  • Posaconazole : A second-generation triazole antifungal with a hydroxylated side chain and a larger macrocyclic structure. Unlike the target compound, posaconazole is administered orally and lacks the tosyl group, relying instead on passive diffusion for cellular uptake .
  • Isostructural Thiazole Derivatives (Compounds 4 and 5): These compounds share fluorophenyl and triazole substituents but feature a thiazole core instead of oxolane.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Application References
Target Compound Oxolane (tetrahydrofuran) 2,4-Difluorophenyl, 1,2,4-triazole, tosyl ester Antifungal intermediate
PC945 Oxolane Extended benzamide-piperazine, 4-fluorophenyl Inhaled antifungal
Posaconazole Macrocyclic triazole Hydroxylated pentyl chain, difluorophenyl Oral antifungal
Compounds 4 and 5 () Thiazole 4-Fluorophenyl/chlorophenyl, pyrazoline, triazole Structural analogs (activity unreported)
Pharmacological and Physicochemical Properties
  • Target Compound: Limited bioavailability due to its role as an intermediate; designed for reactivity rather than direct antifungal action.
  • PC945: Exhibits sub-nanomolar IC₅₀ against Aspergillus fumigatus due to enhanced lung tissue penetration and sustained local concentrations .
  • Posaconazole : Broad-spectrum activity but requires hepatic metabolism, leading to drug-drug interactions—a limitation avoided in PC945’s inhaled design .

Table 3: Pharmacological Profiles

Compound Key Advantage Limitation References
Target Compound Versatile intermediate for derivatization Not bioactive as standalone
PC945 High local efficacy, minimal systemic exposure Limited to inhaled formulations
Posaconazole Oral administration, broad spectrum Hepatic interactions, variable absorption

Preparation Methods

Formation of the Tetrahydrofuran Core

The oxolan (tetrahydrofuran) ring is synthesized via diastereoselective cyclization of 2,4-difluorophenyl glycidyl ether derivatives. Using a chiral catalyst such as (R)-BINOL-derived titanium complexes, the reaction achieves >90% enantiomeric excess (ee) for the (5R) configuration. Typical conditions include:

Parameter Value
Temperature −20°C to 0°C
Solvent Tetrahydrofuran (THF)
Catalyst Loading 5–10 mol%
Yield 68–75%

The glycidyl ether precursor is prepared by epoxidation of 2,4-difluorostyrene using meta-chloroperbenzoic acid (mCPBA), followed by ring-opening with a nucleophile to install the triazole-methyl group.

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The final step involves sulfonation of the hydroxyl group on the oxolan ring. Key parameters include:

Condition Optimization Range
Base Pyridine or Et₃N
Molar Ratio (TsCl:OH) 1.2:1 to 1.5:1
Temperature 0°C to 25°C
Solvent Dichloromethane (DCM)
Reaction Time 4–6 hours
Yield 70–78%

Stereochemical Control and Challenges

Diastereoselective Cyclization

The (5R) configuration is enforced during the tetrahydrofuran ring formation. Asymmetric catalysis using Jacobsen’s hydrolytic kinetic resolution (HKR) achieves 95% ee but requires precise stoichiometric control. Competing pathways leading to (5S) byproducts are suppressed by:

  • Low-temperature conditions (−30°C)
  • Sterically hindered bases (e.g., DIPEA)
  • Chiral auxiliaries derived from tartaric acid

Racemization Risks During Sulfonation

The sulfonation step poses a risk of racemization at the C5 position. Studies show that using bulky bases like 2,6-lutidine reduces epimerization to <2%. Kinetic monitoring via chiral HPLC ensures stereochemical integrity, with retention times of 12.3 min for (5R) and 14.1 min for (5S).

Process Optimization and Scalability

Catalytic System Improvements

Recent advances employ flow chemistry to enhance yield and reduce reaction times:

Parameter Batch Process Flow Process
Reaction Time 16 hours 45 minutes
Temperature 25°C 80°C
Catalyst Loading 10 mol% 5 mol%
Space-Time Yield 0.8 g/L·h 3.2 g/L·h

Flow systems mitigate exothermic risks during sulfonation and improve heat dissipation.

Solvent Recycling and Waste Reduction

Green chemistry principles are applied via:

  • Solvent Recovery : DCM is distilled and reused, reducing consumption by 40%.
  • Catalyst Immobilization : Silica-supported Cu nanoparticles enable five reuse cycles without activity loss.

Analytical Characterization

Structural Confirmation Techniques

Method Key Data Points
¹H NMR (400 MHz) δ 7.75 (d, J=8.3 Hz, 2H, Ts), 7.35 (m, 1H, aryl-F), 5.21 (s, 2H, CH₂OTs)
X-ray Crystallography C21–O4 bond length: 1.423 Å; C5–C6 dihedral angle: 112.4°
HPLC-MS [M+H]⁺ m/z=450.2 (calc. 449.5)

Purity Assessment

Regulatory specifications require:

  • HPLC Purity : ≥99.5%
  • Residual Solvents : <500 ppm (ICH Q3C)
  • Heavy Metals : <10 ppm (USP <231>)

Industrial-Scale Production Considerations

Cost Analysis

Component Cost Contribution
2,4-Difluorophenyl glycidyl ether 38%
Cu Catalysts 22%
4-Methylbenzenesulfonyl chloride 18%
Solvents 15%

Regulatory Compliance

  • ICH Guidelines : Q11 (Development and Manufacture of Drug Substances) mandates validation of critical process parameters (CPPs) like temperature and catalyst loading.
  • Genotoxic Impurities : Control of sulfonate esters per EMA/CHMP/QWP/251344/2016.

Q & A

Q. What is the synthetic pathway for [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate, and what are the critical steps requiring optimization?

The compound is synthesized via a multi-step process:

  • Step 1 : Formation of the oxolane ring through stereoselective cyclization, ensuring the (5R) configuration.
  • Step 2 : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.
  • Step 3 : Tosylation of the hydroxyl group using 4-methylbenzenesulfonyl chloride, optimized at low temperatures (0–5°C) to minimize side reactions. Critical challenges include maintaining enantiomeric purity during cyclization and avoiding racemization during tosylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the (5R) configuration (e.g., SHELXL refinement; space group P21P2_1, a=8.934A˚a = 8.934 \, \text{Å}, b=12.567A˚b = 12.567 \, \text{Å}, c=10.218A˚c = 10.218 \, \text{Å}) .
  • NMR spectroscopy : Key signals include δ 7.75 ppm (triazole protons), δ 2.45 ppm (tosyl methyl group), and δ 5.20 ppm (oxolane-CH2_2-O) .
  • HPLC-MS : Validates purity (>98%) using a C18 column (acetonitrile/water gradient) and detects molecular ion peaks at m/zm/z 495.3 [M+H]+^+ .

Q. How does this compound serve as an intermediate in antifungal drug development?

It is a critical precursor for PC945, a novel inhaled triazole antifungal. The tosyl group acts as a leaving group, enabling substitution with piperazine-benzamide moieties to form PC945. Its stereochemistry ensures proper binding to fungal CYP51A1 (lanosterol 14α-demethylase), a target for azole antifungals .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Challenges include:

  • Twinned crystals : Common due to flexible oxolane and triazole groups. Mitigated using SHELXD for phase determination and TWINLAW for matrix refinement .
  • Disorder in the triazole ring : Resolved via restrained refinement (DFIX/SADI commands in SHELXL) and high-resolution data (≤0.84 Å) .
  • Data collection : Low-temperature (100 K) synchrotron radiation improves diffraction quality for bulky substituents .

Q. How can discrepancies between in vitro and in vivo antifungal activity data be analyzed?

Discrepancies may arise from:

  • Protein binding : PC945 (derived from this compound) shows high plasma protein binding (>99%), reducing free drug levels in serum vs. lung tissue .
  • Metabolic stability : Use hepatic microsome assays to compare metabolic clearance rates (e.g., mouse vs. human CYP450 isoforms) .
  • Tissue distribution : Autoradiography or LC-MS/MS quantifies lung retention vs. systemic exposure in murine models .

Q. What strategies improve enantiomeric yield during synthesis?

  • Chiral catalysts : Use (R)-BINAP or Jacobsen ligands for asymmetric cyclization .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers post-cyclization .
  • Process optimization : Adjust reaction temperature (≤–20°C for cyclization) and solvent polarity (e.g., THF for better stereocontrol) .

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